4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide
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Overview
Description
4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoindoline core, a benzamide group, and an imidazo[1,2-a]pyridine moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the isoindoline core through a cyclization reactionThe final step involves the attachment of the imidazo[1,2-a]pyridine moiety through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction steps and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: This compound shares the isoindoline core but lacks the imidazo[1,2-a]pyridine moiety.
4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl 3-nitrobenzoate: Similar structure but with a nitrobenzoate group instead of the benzamide group.
Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-dimethylacetate: Contains the isoindoline core with different substituents.
Uniqueness
The uniqueness of 4-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide lies in its combination of the isoindoline core, benzamide group, and imidazo[1,2-a]pyridine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Properties
IUPAC Name |
4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3/c1-18-6-5-15-32-17-25(31-26(18)32)20-7-4-8-21(16-20)30-27(34)19-11-13-22(14-12-19)33-28(35)23-9-2-3-10-24(23)29(33)36/h4-8,11-17,23-24H,2-3,9-10H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFNDUKHEGSZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)N5C(=O)C6CCCCC6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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